molecular formula C25H23BO4 B12407669 (E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid

(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid

Cat. No.: B12407669
M. Wt: 398.3 g/mol
InChI Key: BINZFDGAOTWQNC-YGCRUXFTSA-N
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Description

(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid is a complex organic compound characterized by its unique structural features. This compound contains a boronophenyl group, which is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both (E) and (Z) isomers in its structure adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid typically involves multiple steps, starting from commercially available starting materials. One common approach involves the following steps:

    Formation of the Boronophenyl Intermediate: This step involves the reaction of a phenylboronic acid with a suitable halogenated phenyl compound under Suzuki coupling conditions. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

    Formation of the Butenyl Intermediate: The next step involves the formation of the butenyl intermediate through a Wittig reaction. This reaction involves the use of a phosphonium ylide and an aldehyde to form the desired (Z)-butenyl intermediate.

    Coupling of Intermediates: The final step involves the coupling of the boronophenyl intermediate with the butenyl intermediate under suitable conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of (E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The boronophenyl group can form reversible covalent bonds with biological molecules, such as enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid is unique due to its combination of boronophenyl and butenyl groups, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.

Properties

Molecular Formula

C25H23BO4

Molecular Weight

398.3 g/mol

IUPAC Name

(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C25H23BO4/c1-2-23(19-6-4-3-5-7-19)25(21-13-15-22(16-14-21)26(29)30)20-11-8-18(9-12-20)10-17-24(27)28/h3-17,29-30H,2H2,1H3,(H,27,28)/b17-10+,25-23+

InChI Key

BINZFDGAOTWQNC-YGCRUXFTSA-N

Isomeric SMILES

B(C1=CC=C(C=C1)/C(=C(\CC)/C2=CC=CC=C2)/C3=CC=C(C=C3)/C=C/C(=O)O)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)C(=C(CC)C2=CC=CC=C2)C3=CC=C(C=C3)C=CC(=O)O)(O)O

Origin of Product

United States

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